molecular formula C11H14F3N B1386017 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine CAS No. 1004282-76-1

2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine

Cat. No. B1386017
Key on ui cas rn: 1004282-76-1
M. Wt: 217.23 g/mol
InChI Key: SXZIKPXFJOWZCL-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

Using analogous reaction conditions as described in Example 16, step 1, 2-methyl-2-(4-trifluoromethyl-phenyl)-propionitrile (I-20a: 1.2 g, 5.6338 mmol) in methanolic ammonia (10 mL) was reacted with to Raney nickel (200 mg) to afford 1.3 g of the crude product which was used in the next step without further purification.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
200 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:6]1[CH:11]=[CH:10][C:9]([C:12]([F:15])([F:14])[F:13])=[CH:8][CH:7]=1)([CH3:5])[C:3]#[N:4]>N.[Ni]>[CH3:5][C:2]([C:6]1[CH:11]=[CH:10][C:9]([C:12]([F:13])([F:15])[F:14])=[CH:8][CH:7]=1)([CH3:1])[CH2:3][NH2:4]

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
CC(C#N)(C)C1=CC=C(C=C1)C(F)(F)F
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
N
Step Three
Name
Quantity
200 mg
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction conditions

Outcomes

Product
Name
Type
product
Smiles
CC(CN)(C)C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 106.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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